molecular formula C14H29NO3 B14603984 1-Nitrotetradecan-2-OL CAS No. 59550-04-8

1-Nitrotetradecan-2-OL

Katalognummer: B14603984
CAS-Nummer: 59550-04-8
Molekulargewicht: 259.38 g/mol
InChI-Schlüssel: ZZLLZPMIXXORKL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-Nitrotetradecan-2-OL is an organic compound that belongs to the class of nitro alcohols It is characterized by the presence of a nitro group (-NO2) and a hydroxyl group (-OH) attached to a tetradecane chain

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 1-Nitrotetradecan-2-OL can be synthesized through several methods. One common approach involves the nitration of tetradecan-2-OL using a nitrating agent such as nitric acid (HNO3) in the presence of a catalyst. The reaction typically requires controlled temperature and pressure conditions to ensure the selective formation of the nitro alcohol.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and optimize yield. The use of advanced catalysts and purification techniques ensures the production of high-purity compound suitable for various applications.

Analyse Chemischer Reaktionen

Types of Reactions: 1-Nitrotetradecan-2-OL undergoes several types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.

    Reduction: The nitro group can be reduced to an amino group under specific conditions.

    Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Catalysts like palladium on carbon (Pd/C) or hydrogen gas (H2) are commonly employed.

    Substitution: Nucleophiles such as halides or amines can be used in the presence of a base.

Major Products Formed:

    Oxidation: Formation of nitro ketones or aldehydes.

    Reduction: Formation of amino alcohols.

    Substitution: Formation of various substituted nitro compounds.

Wissenschaftliche Forschungsanwendungen

1-Nitrotetradecan-2-OL has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anti-inflammatory effects.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism by which 1-Nitrotetradecan-2-OL exerts its effects involves interactions with molecular targets such as enzymes and receptors. The nitro group can participate in redox reactions, while the hydroxyl group can form hydrogen bonds with biological molecules. These interactions can modulate various biochemical pathways and cellular processes.

Vergleich Mit ähnlichen Verbindungen

  • 1-Nitrohexadecan-2-OL
  • 1-Nitrododecan-2-OL
  • 1-Nitrooctadecan-2-OL

Comparison: 1-Nitrotetradecan-2-OL is unique due to its specific chain length and the position of the nitro and hydroxyl groups. Compared to shorter or longer chain nitro alcohols, it may exhibit different physical and chemical properties, such as solubility, reactivity, and biological activity. These differences can influence its suitability for various applications and its behavior in chemical reactions.

Eigenschaften

CAS-Nummer

59550-04-8

Molekularformel

C14H29NO3

Molekulargewicht

259.38 g/mol

IUPAC-Name

1-nitrotetradecan-2-ol

InChI

InChI=1S/C14H29NO3/c1-2-3-4-5-6-7-8-9-10-11-12-14(16)13-15(17)18/h14,16H,2-13H2,1H3

InChI-Schlüssel

ZZLLZPMIXXORKL-UHFFFAOYSA-N

Kanonische SMILES

CCCCCCCCCCCCC(C[N+](=O)[O-])O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.